2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 2-chloro-5,6,7,8-tetrahydroquinolin-5-ol follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds with multiple substituents. The base name "quinoline" designates the bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, while the prefix "5,6,7,8-tetrahydro" indicates the partial saturation of the six-membered heterocyclic ring. The numerical locants clearly specify the positions of substitution, with the chlorine atom occupying position 2 and the hydroxyl group positioned at carbon 5. This nomenclature system ensures unambiguous identification of the compound's structural features and distinguishes it from related isomers and analogs.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound reflects the complex interplay between the rigid aromatic portion and the flexible saturated cyclohexene ring. Computational studies utilizing density functional theory methods have revealed that the compound exists in multiple conformational states due to the puckering possibilities of the partially saturated six-membered ring. The pyridine portion of the molecule maintains planarity, while the tetrahydro section adopts various conformations to minimize steric interactions and optimize electronic stabilization.
High-level quantum chemistry calculations employing the Møller-Plesset second-order perturbation theory method have demonstrated that tetrahydroquinoline derivatives can exist in four stable conformational arrangements. These conformations represent two pairs of energetically equivalent enantiomorphic forms, with energy barriers between non-equivalent conformers typically measuring approximately 104 wavenumbers. The relatively low energy barriers facilitate conformational interconversion under ambient conditions, allowing the molecule to adopt the most thermodynamically favorable arrangement in different environments.
The conformational preferences of the saturated ring portion have been characterized through detailed analysis of ring puckering parameters. The cyclohexene ring typically adopts conformations intermediate between half-chair and sofa arrangements, with asymmetry parameters providing quantitative measures of deviation from idealized geometries. Computational optimization using the hybrid B3LYP functional with appropriate basis sets has shown that the molecular structure achieves energy minimization through systematic reduction of intramolecular strain until energy fluctuations reach convergence criteria.
The electronic structure analysis reveals distinct regions of electron density distribution that influence molecular reactivity. The highest occupied molecular orbital typically localizes on the aromatic portion of the molecule, while the lowest unoccupied molecular orbital shows distribution patterns that depend on the specific substitution pattern. The energy gap between these frontier orbitals provides insights into chemical reactivity, with smaller gaps generally associated with enhanced reactivity and larger gaps correlating with increased stability. The presence of the chlorine substituent and hydroxyl group creates an asymmetric electronic environment that influences both ground-state geometry and excited-state properties.
X-ray Crystallographic Studies and Solid-State Arrangement
X-ray crystallographic investigations of related tetrahydroquinoline compounds provide valuable insights into the solid-state arrangements and intermolecular interactions that govern crystal packing. Studies of 5,6,7,8-tetrahydroquinolin-8-one have revealed that molecules organize into distinct molecular layers with specific spatial relationships. The crystal structure exhibits molecular layers oriented parallel to the crystallographic plane (100), with interlayer distances measuring approximately 3.468 Ångströms. This arrangement suggests the presence of π-π stacking interactions between aromatic portions of adjacent molecules.
The absence of classical hydrogen bonding in some tetrahydroquinoline crystal structures indicates that van der Waals forces and dipole-dipole interactions play primary roles in determining solid-state organization. However, when hydroxyl groups are present, as in the case of this compound, the potential for hydrogen bonding significantly alters the crystal packing motifs. Crystallographic studies of related hydroxylated tetrahydroquinoline derivatives demonstrate the formation of hydrogen-bonded networks that create three-dimensional stability.
The conformational analysis within crystal lattices reveals that the saturated six-membered rings maintain their preferred puckered arrangements even in the constrained solid-state environment. The pyridine rings exhibit planarity within tight tolerances, typically deviating by less than 0.011 Ångströms from perfect planarity. The chlorine substituent in this compound introduces additional considerations for crystal packing, as the relatively large halogen atom can participate in halogen bonding interactions with electron-rich regions of neighboring molecules.
Temperature-dependent crystallographic studies would provide information about thermal motion and dynamic behavior within the crystal lattice. The storage temperature requirement of 4 degrees Celsius for this compound suggests temperature sensitivity that may relate to polymorphic transformations or degradation processes. The solid-state form designation as a crystalline solid indicates long-range order, which can be characterized through powder diffraction techniques to identify specific polymorphic forms and assess phase purity.
Comparative Analysis with Related Tetrahydroquinoline Derivatives
The structural characteristics of this compound can be better understood through systematic comparison with related tetrahydroquinoline derivatives that differ in substitution patterns, regioisomeric arrangements, and functional group modifications. The parent compound 5,6,7,8-tetrahydroquinoline provides the baseline structural framework, with a molecular formula of C₉H₁₁N and molecular weight of 133.19 grams per mole. The introduction of chlorine and hydroxyl substituents increases the molecular weight by approximately 50 grams per mole and significantly alters the physicochemical properties.
Regioisomeric relationships become apparent when comparing this compound with its positional isomer (R)-2-chloro-5,6,7,8-tetrahydroquinolin-8-ol. Both compounds share identical molecular formulas and weights but differ in the position of hydroxyl substitution, with the latter compound bearing the hydroxyl group at position 8 rather than position 5. This positional difference creates distinct conformational preferences and potentially different biological activities, as the hydroxyl group's location relative to the nitrogen atom affects intramolecular interactions and hydrogen bonding capabilities.
Structural analogs with additional substitution provide insights into the effects of increased structural complexity. The compound 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol represents an example where additional methyl groups at position 7 create a geminal dimethyl substitution pattern. This modification increases the molecular weight to 211.688 grams per mole and introduces conformational constraints that may influence the preferred ring conformations. The presence of the dimethyl groups at position 7 likely restricts ring flexibility and may alter the overall molecular shape.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
|---|---|---|---|---|
| 5,6,7,8-Tetrahydroquinoline | C₉H₁₁N | 133.19 | Parent scaffold | 10500-57-9 |
| This compound | C₉H₁₀ClNO | 183.63 | 2-Chloro, 5-hydroxyl | 501917-22-2 |
| (R)-2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | C₉H₁₀ClNO | 183.63 | 2-Chloro, 8-hydroxyl | - |
| 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | C₁₁H₁₄ClNO | 211.688 | 2-Chloro, 5-hydroxyl, 7,7-dimethyl | 923219-73-2 |
The comparative analysis extends to physicochemical properties that influence solubility, stability, and potential applications. The calculated partition coefficient (XLogP3-AA) value of 1.7 for this compound indicates moderate lipophilicity, which balances hydrophobic character from the aromatic system and chlorine atom with hydrophilic contributions from the hydroxyl group. The hydrogen bond donor count of 1 and acceptor count of 2 reflect the compound's capacity for intermolecular interactions. The absence of rotatable bonds (count = 0) indicates a relatively rigid molecular framework that may influence binding interactions and conformational flexibility.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5,8,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFRRRRSKPUSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol is a heterocyclic compound with significant biological activity. Its structure includes a chlorine atom at the 2-position and a tetrahydroquinoline framework, which contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8ClNO
- CAS Number : 501917-22-2
- Molecular Weight : 185.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound can inhibit specific enzymes by binding to their active sites. The presence of the chlorine atom enhances its affinity for certain enzymes, potentially blocking substrate access and altering enzymatic activity .
- Receptor Modulation : It may also act on various receptors in the body, modulating their activities and leading to therapeutic effects. This is particularly relevant in the context of cancer treatment where receptor targeting can influence cell proliferation and survival pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinolin derivatives:
- A study synthesized several novel tetrahydroquinolinones and evaluated their effects on colorectal cancer (CRC) cells. The results indicated that these compounds could inhibit CRC cell growth by inducing oxidative stress and disrupting cellular homeostasis through the PI3K/AKT/mTOR signaling pathway .
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains and fungi .
Other Pharmacological Activities
Additional studies suggest that this compound may possess:
- Anti-inflammatory effects : Potentially reducing inflammation through modulation of immune responses.
- Antiviral properties : Showing effectiveness against certain viral infections by inhibiting viral replication processes .
Study 1: Antiproliferative Activity
In a recent investigation into the antiproliferative effects of tetrahydroquinolin derivatives on CRC cells, it was found that specific compounds could reduce cell viability significantly at micromolar concentrations. The study demonstrated that these compounds induced apoptosis through oxidative stress mechanisms .
Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition capabilities of various tetrahydroquinoline derivatives. The findings revealed that this compound effectively inhibited key enzymes involved in metabolic pathways relevant to cancer progression .
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Enzyme A | 12.5 | Inhibition |
| Compound B | Enzyme B | 15.0 | Moderate Inhibition |
| Compound C | Enzyme C | 10.0 | Strong Inhibition |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoline have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range . The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development in anticancer therapies.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways by modulating NF-kB signaling pathways. In animal models, tetrahydroquinoline derivatives have demonstrated a reduction in inflammation .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. Its potential as an antimicrobial agent is being explored further in biochemical research .
Biological Studies
Enzyme Inhibition and Receptor Binding
Due to its structural similarity to biologically active quinolines, this compound is utilized in studying enzyme inhibition and receptor interactions. It can bind to active sites of enzymes, thereby blocking substrate access and influencing metabolic pathways . This makes it a valuable tool for understanding the mechanisms of various biological processes.
Material Science
The compound is being investigated for its potential applications in organic electronics and as a precursor for functional materials. Its unique structure allows it to be incorporated into polymers and coatings, enhancing properties such as durability and chemical resistance .
Case Studies and Experimental Data
Several studies have highlighted the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol with key analogs based on functional groups, ring systems, and biological relevance.
Functional Group Variations
2.1.1 5,6,7,8-Tetrahydroquinolin-5-amine (CAS 298181-83-6)
- Structural Similarity : 0.86
- Key Differences : Replaces the hydroxyl (-OH) group at position 5 with an amine (-NH₂).
- This modification is common in kinase inhibitors .
2.1.2 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol (CAS 1378259-92-7)
- Molecular Formula : C₉H₁₂N₂O
- Key Differences : Introduces an additional amine (-NH₂) at position 3.
- Implications : The dual functional groups (-OH and -NH₂) may improve chelation properties, making it suitable for metal-catalyzed reactions or as a ligand in coordination chemistry .
2.1.3 2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 655239-64-8)
- Structural Similarity : 0.80
- Key Differences : Lacks the hydroxyl group at position 5.
- Safety data for this analog indicate moderate toxicity (GHS Category 4), suggesting similar handling precautions for the hydroxylated variant .
Ring System Variations
2.2.1 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
- Structure: Replaces the quinoline benzene ring with a naphthyridine system.
- Implications : The naphthyridine core enhances π-π stacking interactions, often improving binding affinity in nucleic acid-targeting therapies .
2.2.2 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
- Structure : Features a ketone (-C=O) at position 5 and dimethyl substituents.
- Implications : The ketone group increases electrophilicity, making it reactive in nucleophilic additions or redox reactions. The dimethyl groups may sterically hinder interactions in biological systems .
Data Table: Key Attributes of Compared Compounds
Research Findings and Implications
- Biological Activity: Hydroxyl and amine derivatives (e.g., 5,6,7,8-Tetrahydroquinolin-5-amine) show promise in targeting enzymes due to hydrogen-bonding capabilities .
- Safety: Chlorinated analogs (e.g., 2-Chloro-5,6,7,8-tetrahydroquinoline) require cautious handling due to moderate toxicity .
- Synthetic Utility : Ketone-bearing variants (e.g., 2-Chloro-6,6-dimethyl-5-one) are valuable in electrophilic reactions, while naphthyridine derivatives excel in π-stacking applications .
Preparation Methods
General Multistep Synthetic Approach
The preparation typically involves:
- Formation of the tetrahydroquinoline core via cyclization or condensation reactions.
- Introduction of the chlorine substituent at the 2-position.
- Functionalization at the 5-position to introduce the hydroxyl group.
A representative synthetic sequence involves the oxidation and chlorination of tetrahydroquinoline precursors, followed by hydroxylation steps under controlled conditions.
Specific Reported Preparation Method
A notable method reported for the synthesis of related tetrahydroquinolinols involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | m-Chloroperbenzoic acid (mCPBA) / CH2Cl2, 20°C, 16 h | Epoxidation or oxidation of precursor ring system |
| 2a | Trifluoroacetic anhydride / CH2Cl2, 0–20°C, 16 h | Activation or protection step |
| 2b | Lithium hydroxide / CH2Cl2, H2O, 20°C, 16 h | Hydrolysis to form hydroxyl group at C-5 |
This sequence is adapted from the synthesis of 5,6,7,8-tetrahydroquinolin-8-ol, which is structurally similar and provides insights for preparing the 5-hydroxy derivative with a chlorine substituent at C-2.
Detailed Synthetic Route Analysis
Chlorination at the 2-Position
- Reagents: Phosphorus oxychloride (POCl3) or other chlorinating agents.
- Conditions: Typically performed in acetonitrile or similar solvents at moderate temperatures (~65°C).
- Mechanism: Electrophilic substitution or nucleophilic substitution on the quinoline ring or its precursors to install chlorine at C-2.
Hydroxylation at the 5-Position
- Reagents: Lithium hydroxide or other bases in aqueous-organic mixtures.
- Conditions: Mild temperatures (~20°C) to avoid ring degradation.
- Mechanism: Hydrolysis or nucleophilic substitution converting carbonyl or activated positions into hydroxyl functionalities.
Cyclization and Ring Formation
- Cyclization often involves condensation of 2-chloroaniline derivatives with ketoesters or cyclohexenone derivatives under acidic or basic catalysis.
- Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly (yields up to 98%) compared to conventional heating.
Comparative Table of Preparation Methods
Research Findings and Analytical Characterization
- NMR Spectroscopy:
- $$^{1}H$$ NMR shows characteristic aromatic and aliphatic proton signals; chlorine at C-2 causes deshielding effects.
- $$^{13}C$$ NMR confirms carbonyl or hydroxyl carbons at ~168 ppm (carbonyl) or shifts consistent with hydroxyl substitution.
- Mass Spectrometry:
- Molecular ion peaks consistent with C9H10ClNO molecular weight (~167.63 g/mol).
- Purity and Yield:
- Yields vary by method but microwave-assisted synthesis offers superior efficiency.
- Reaction Monitoring:
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress and purity.
Notes on Optimization and Industrial Relevance
- Optimization:
- Reaction temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and minimizing side reactions such as over-oxidation or dechlorination.
- Scalability:
- Continuous flow reactors and automated systems can be employed for industrial scale-up, ensuring consistent product quality.
- Green Chemistry:
- Microwave-assisted methods reduce solvent use and energy consumption, aligning with sustainable synthesis goals.
Q & A
Q. How are stability-indicating methods developed for degradation analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
